Ethyl L-histidinate dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

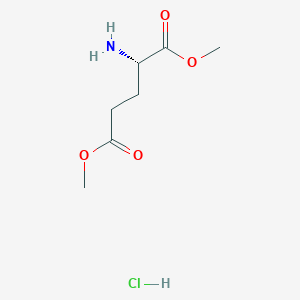

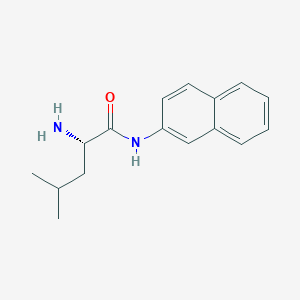

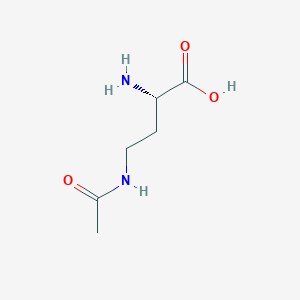

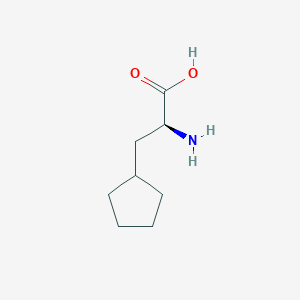

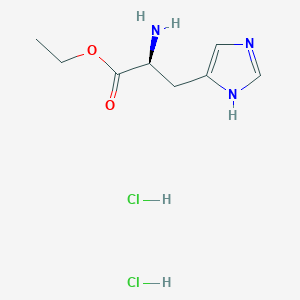

Ethyl L-histidinate dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of Ethyl L-histidinate dihydrochloride can be represented by the InChI string: InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m0/s1 . The molecular weight of the compound is 183.21 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl L-histidinate dihydrochloride include a molecular weight of 183.21 g/mol, a XLogP3-AA value of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 183.100776666 g/mol, a monoisotopic mass of 183.100776666 g/mol, and a topological polar surface area of 81 Ų .

科学的研究の応用

Nonlinear Optics

- Summary of Application : Ethyl L-histidinate dihydrochloride has been identified as a promising material for nonlinear optical (NLO) applications . NLO materials are crucial in laser technology, optical communication, optical switching, optical mixing, optical power limiting data storage, image processing, and electro-optic applications .

- Methods of Application : A novel nonlinear optical semi-organic single crystal of Ethyl L-histidinate dihydrochloride was grown by slow evaporation solution growth method at an ambient temperature .

- Results or Outcomes : The grown crystal was characterized by single crystal X-ray diffraction. Functional groups and the modes of vibrations were identified by FT–IR spectroscopy . The optical behavior of the crystal was examined by UV spectral analysis, which shows the absence of absorption between the wavelengths ranging from 230 to 1000 nm .

Peptide Synthesis

- Summary of Application : Ethyl L-histidinate dihydrochloride can be used as a reactant to synthesize other compounds .

- Methods of Application : It is used in solution phase peptide synthesis .

- Results or Outcomes : The product of the synthesis can be used to create a variety of other compounds, including imidazopyridine derivatives by Pictet-Spegler reaction with different aldehydes, and a metal-chelating ligand, N -methacryloyl- (l)-histidine methyl ester by reacting with methacryloyl chloride .

Molecular Devices

- Summary of Application : L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . A subcomponent of proteins, L-Histidine has been acknowledged for its applications in designing future switching devices and logic gates .

- Methods of Application : The transport parameters of L-Histidine are interpreted while aligning it as a central molecule with a series of metallic electrodes using a self-consistent function and implementing the density functional theory and non-equilibrium Green’s function (NEGF-DFT) approach for computational analysis .

- Results or Outcomes : The proposed devices exhibit dissimilar rectification ratios (RR), besides demonstrating negative differential resistance (NDR) regimes . The molecular device with copper electrodes yields the maximum rectification ratio of 8.1, while the device with palladium electrodes yields the highest peak-to-valley current ratio of 1.28 . Using these L-Histidine-based molecular devices, AND Logic gate and OR Logic gate have been proposed, which can pave the way to an alternate research area of using peptides as future molecular devices .

Synthesis of Imidazopyridine Derivatives

- Summary of Application : Ethyl L-histidinate dihydrochloride can be used as a reactant to synthesize imidazopyridine derivatives .

- Methods of Application : The synthesis involves a Pictet-Spengler reaction with different aldehydes .

- Results or Outcomes : The product of the synthesis is a series of imidazopyridine derivatives .

Synthesis of Metal-Chelating Ligands

- Summary of Application : Ethyl L-histidinate dihydrochloride can be used to synthesize a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester .

- Methods of Application : The synthesis involves a reaction with methacryloyl chloride .

- Results or Outcomes : The product of the synthesis is a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester .

特性

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDMXNJDWMHCN-KLXURFKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl L-histidinate dihydrochloride | |

CAS RN |

93923-84-3 |

Source

|

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。